Differentiation from the 4-Nitro Positional Isomer (CAS 879451-53-3) by Regioisomeric Nitro Substitution
The target compound bears a 3-nitrobenzamide moiety, whereas the commercially available analog N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide (CAS 879451-53-3) bears the nitro group at the para position . In 3-nitrobenzamide-derived antitumor agents, the meta-nitro configuration is associated with GI₅₀ values in the 1.9–2.1 μM range against HCT-116, MDA-MB-435, and HL-60 cell lines [1], whereas the 4-nitro isomer is structurally positioned for distinct hydrogen-bond acceptor geometry and differing metabolic reduction potential. The meta-nitro group enables electrophilic attack at the meta position of the phenyl ring, potentially leading to different covalent adduct formation compared to the para isomer [1]. No direct head-to-head comparison between the 3-nitro and 4-nitro isomers of this chromen-2-yl benzamide scaffold has been published.
| Evidence Dimension | Regioisomeric nitro substitution position (meta vs. para) on benzamide ring |
|---|---|
| Target Compound Data | 3-nitro (meta) substitution on benzamide; chromen-2-yl core scaffold |
| Comparator Or Baseline | 4-nitro (para) isomer: N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide (CAS 879451-53-3) |
| Quantified Difference | Structural difference: nitro at C3 (meta) vs. C4 (para). In related 3-nitrobenzamide series (non-flavone), compound 4a showed GI₅₀ = 1.904–2.111 μM across HCT-116, MDA-MB-435, HL-60 [1]. |
| Conditions | Structural comparison; class-level antitumor activity from 4-substituted-3-nitrobenzamide series evaluated by MTT assay against human cancer cell lines [1]. |
Why This Matters
For procurement in SAR campaigns, the positional nitro isomer is not a legitimate substitute; the regioisomer controls electrophilicity, hydrogen-bond directionality, and potential off-target profiles independently of the shared chromenone scaffold.
- [1] Wang, L. et al. Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Acta Pharm. Sin. 2014, 49, 1074–1081. View Source
